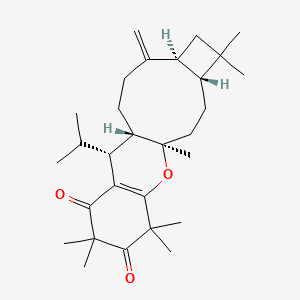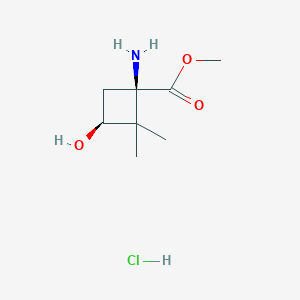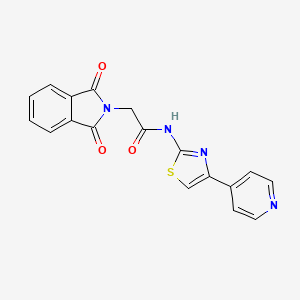![molecular formula C16H18N4O2 B2912722 1-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one CAS No. 1797720-01-4](/img/structure/B2912722.png)
1-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one is a synthetic organic compound with a complex structure It belongs to the class of heterocyclic compounds, which are characterized by rings containing at least one atom other than carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the prop-2-yn-1-yl group. The pyrido[3,4-b]pyrazin-3-one moiety is then constructed through cyclization reactions. Key reagents and conditions may include:
Base-catalyzed cyclization: Using bases like sodium hydride or potassium carbonate.
Palladium-catalyzed coupling: Employing palladium catalysts for coupling reactions.
Protecting groups: Utilizing protecting groups to prevent unwanted reactions at specific sites.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automation of reaction steps, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of specific functional groups using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, or other transition metal catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Applications De Recherche Scientifique
1-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Biology: Studying its effects on cellular processes and pathways.
Materials Science: Exploring its properties for use in advanced materials, such as polymers or nanomaterials.
Mécanisme D'action
The mechanism of action of 1-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways or metabolic processes.
Comparaison Avec Des Composés Similaires
- 1-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-2-one
- 1-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-4-one
Comparison: Compared to similar compounds, 1-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one may exhibit unique properties due to the specific positioning of functional groups. These differences can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
1-(1-prop-2-ynylpiperidine-4-carbonyl)-2,4-dihydropyrido[3,4-b]pyrazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-2-7-19-8-4-12(5-9-19)16(22)20-11-15(21)18-13-10-17-6-3-14(13)20/h1,3,6,10,12H,4-5,7-9,11H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSALHXGFDLGLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)N2CC(=O)NC3=C2C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-acetamidophenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2912646.png)
![8-(4-ethoxyphenyl)-N-(4-methylbenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2912647.png)
![3-(4-methoxyphenyl)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]propanamide](/img/structure/B2912649.png)

![1-(morpholin-4-yl)-2-{4-[5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenoxy}ethan-1-one](/img/structure/B2912655.png)

![4-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]aniline](/img/structure/B2912658.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B2912659.png)

![2-({4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-nitrophenyl)acetamide](/img/structure/B2912661.png)
![3-{[1-(2-bromobenzoyl)azetidin-3-yl]oxy}pyridine](/img/structure/B2912662.png)
